molecular formula C16H12Cl2N2O3 B3645871 5-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

5-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B3645871
M. Wt: 351.2 g/mol
InChI Key: ULTSKVGCQQPTDZ-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The compound also features two aromatic rings, one with dichloro substituents and the other with dimethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4-dichlorobenzohydrazide with 3,4-dimethoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and the development of new materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: The compound’s chemical properties make it suitable for use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For example, its antimicrobial properties may result from interactions with bacterial cell membranes or enzymes, while its anticancer effects could involve the inhibition of specific signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: Lacks the dichloro and dimethoxy substituents, resulting in different chemical properties.

    3,4-Dichlorophenyl-1,2,4-oxadiazole: Similar structure but without the dimethoxyphenyl group.

    3,4-Dimethoxyphenyl-1,2,4-oxadiazole: Similar structure but without the dichlorophenyl group.

Uniqueness

The presence of both dichloro and dimethoxy substituents in 5-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole imparts unique chemical properties that distinguish it from other similar compounds

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3/c1-21-13-6-4-9(8-14(13)22-2)15-19-16(23-20-15)10-3-5-11(17)12(18)7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTSKVGCQQPTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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